4-[3-(Oxolan-2-yl)-5-sulfanyl-1,2,4-triazol-4-yl]benzenesulfonamide
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Overview
Description
4-(3-SULFANYL-5-TETRAHYDRO-2-FURANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE: is a complex organic compound characterized by its unique structure, which includes a benzene sulfonamide group attached to a triazole ring with a tetrahydro-2-furanyl moiety and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide followed by cyclization in the presence of potassium hydroxide (KOH) . The resulting intermediate is then further reacted with arylmethyl chlorides and amidomethyl halides to introduce the sulfanyl and sulfonamide groups.
Industrial Production Methods
On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The triazole ring can be reduced under specific conditions.
Substitution: : The benzene sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced triazole derivatives.
Substitution: : Generation of substituted benzene sulfonamides.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the sulfanyl group may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the triazole ring, tetrahydro-2-furanyl group, and sulfanyl group. Similar compounds include:
5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
3-Hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
These compounds share similar structural motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C12H14N4O3S2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[3-(oxolan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O3S2/c13-21(17,18)9-5-3-8(4-6-9)16-11(14-15-12(16)20)10-2-1-7-19-10/h3-6,10H,1-2,7H2,(H,15,20)(H2,13,17,18) |
InChI Key |
YCPDFTFFEUFCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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